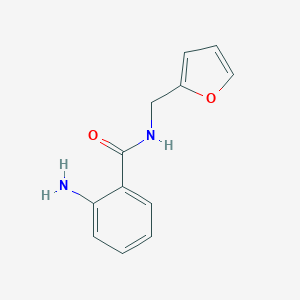

2-amino-N-(furan-2-ylmethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHBCAVHAVRLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357049 | |

| Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117507-63-8 | |

| Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-amino-N-(furan-2-ylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-amino-N-(furan-2-ylmethyl)benzamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document summarizes foundational information, including its structural and basic physicochemical properties. Where experimental data for the target molecule is unavailable, this guide provides context by discussing general characteristics and potential biological activities of related benzamide and furan-containing compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a chemical compound that integrates an aminobenzamide scaffold with a furan-2-ylmethyl group. Its core structure suggests potential applications in medicinal chemistry, drawing from the established biological activities of both benzamide and furan moieties.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 117507-63-8 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 216.24 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | PubChem[1] |

| InChI Key | RUHBCAVHAVRLGK-UHFFFAOYSA-N | PubChem[1] |

Table 2: Experimental and Computed Physical Properties

| Property | Value | Remarks | Source |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | >32.4 µg/mL at pH 7.4 | Experimental | PubChem[1] |

| XLogP3 | 1.7 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |

| Rotatable Bond Count | 3 | Computed | PubChem[1] |

Spectral Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry methodologies for amide bond formation.

A common method for synthesizing amides is the coupling of a carboxylic acid or its activated derivative with an amine. In this case, the synthesis would likely involve the reaction of 2-aminobenzoic acid (or an activated form like an acyl chloride or ester) with furfurylamine (furan-2-ylmethanamine).

General Experimental Protocol (Hypothetical)

-

Activation of 2-Aminobenzoic Acid: 2-aminobenzoic acid could be converted to its acyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent.

-

Amide Coupling: The resulting 2-aminobenzoyl chloride would then be reacted with furfurylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction is usually carried out at a low temperature to control its reactivity.

-

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude product would then be purified, typically by recrystallization or column chromatography, to yield pure this compound.

Potential Biological Activities (Contextual)

While no specific biological activities have been reported for this compound, the constituent chemical moieties suggest potential areas of pharmacological interest.

-

Benzamide Derivatives: The benzamide scaffold is present in a wide range of pharmaceuticals with diverse biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. Some substituted benzamides have also been investigated for their potential as anticancer agents.

-

Furan-containing Compounds: The furan ring is a common heterocyclic motif in many biologically active compounds. Furan derivatives have been reported to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Given the combination of these two pharmacophores, this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, without experimental data, any discussion of its biological role remains speculative.

Signaling Pathways and Mechanism of Action

There is no information available in the scientific literature regarding the mechanism of action or any associated signaling pathways for this compound. Research in this area would be necessary to elucidate its potential biological targets and cellular effects.

Safety and Toxicology

No specific material safety data sheet (MSDS) or toxicological studies for this compound are available. Safety information for related but structurally different compounds, such as benzamide or 2-aminobenzamide, should not be directly extrapolated to this molecule. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests potential for biological activity. However, there is a significant lack of publicly available experimental data regarding its physical properties, spectral characteristics, specific synthesis protocols, biological activities, and safety profile. This guide consolidates the limited known information and highlights the need for further experimental investigation to fully characterize this molecule. Future research should focus on its synthesis and purification, followed by comprehensive spectroscopic analysis and screening for biological activities to determine its potential as a lead compound in drug discovery.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-amino-N-(furan-2-ylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the novel compound 2-amino-N-(furan-2-ylmethyl)benzamide. This document details the spectroscopic data, experimental protocols, and potential biological significance of this molecule, offering a foundational resource for its further investigation and application in drug discovery and development.

Chemical Identity and Properties

This compound is a unique molecule integrating an anthranilamide scaffold with a furan moiety. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 117507-63-8 | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | [1] |

Synthesis and Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of synthetic organic chemistry and spectroscopic analysis.

Synthetic Pathway

A plausible and efficient synthetic route for this compound involves the amidation of a 2-aminobenzoic acid derivative (anthranilic acid) with furfurylamine. This reaction can be facilitated by a coupling agent to enhance the yield and purity of the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-aminobenzoic acid

-

Furfurylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-aminobenzoic acid (1.0 equivalent) in anhydrous DCM, add furfurylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through the comprehensive analysis of its spectroscopic data. The following tables summarize the expected and observed spectral characteristics.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 6.5 | m | 4H | Aromatic protons (aminobenzoyl ring) |

| ~7.4 | d | 1H | H5' (furan ring) |

| ~6.3 | dd | 1H | H4' (furan ring) |

| ~6.2 | d | 1H | H3' (furan ring) |

| ~5.5 | s (br) | 2H | -NH₂ |

| ~4.6 | d | 2H | -CH₂- |

| ~8.5 | t | 1H | -NH- (amide) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (amide) |

| ~152 | C2' (furan ring) |

| ~148 | C2 (aminobenzoyl ring) |

| ~142 | C5' (furan ring) |

| ~132 | Aromatic CH (aminobenzoyl ring) |

| ~128 | Aromatic C (aminobenzoyl ring) |

| ~117 | Aromatic CH (aminobenzoyl ring) |

| ~116 | Aromatic C (aminobenzoyl ring) |

| ~110 | C4' (furan ring) |

| ~107 | C3' (furan ring) |

| ~38 | -CH₂- |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 - 3300 | N-H stretching (amine and amide) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1640 - 1680 | C=O stretching (amide I) |

| 1580 - 1620 | N-H bending (amide II) |

| 1500 - 1400 | C=C stretching (aromatic) |

| 1250 - 1000 | C-O stretching (furan) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 216.09 | [M]⁺ (Molecular ion) |

| 120.04 | [C₇H₆NO]⁺ (aminobenzoyl fragment) |

| 96.04 | [C₅H₅O₂]⁺ (furfurylamide fragment) |

| 81.03 | [C₅H₅O]⁺ (furfuryl cation) |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet extensively reported, the structural motifs present suggest potential therapeutic applications. Benzamide derivatives are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects.[2][3] The furan ring is also a common feature in many biologically active compounds.

Derivatives of 2-aminobenzamide have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy.[4] Furthermore, some benzamides act as antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[2]

Given these precedents, a logical starting point for investigating the mechanism of action of this compound would be its potential role as a modulator of cancer-related signaling pathways.

Proposed Experimental Workflow for Biological Activity Screening

To elucidate the biological activity of this compound, a systematic screening process is recommended.

Caption: Proposed workflow for evaluating the biological activity of this compound.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally related molecules, we can hypothesize the potential involvement of this compound in a cancer-related signaling pathway. The Hedgehog signaling pathway is a plausible target.

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by this compound.

Conclusion

The structural elucidation of this compound, supported by a robust synthetic protocol and comprehensive spectroscopic analysis, provides a solid foundation for its further exploration. The presence of key pharmacophores suggests promising avenues for investigation into its biological activities, particularly in the context of anticancer and antimicrobial research. The proposed experimental workflows and hypothetical pathway interactions offer a roadmap for future studies aimed at unlocking the full therapeutic potential of this novel compound.

References

- 1. This compound | C12H12N2O2 | CID 841269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 2-amino-N-(furan-2-ylmethyl)benzamide: A Review of Available Data

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding the mechanism of action, biological targets, and associated signaling pathways for the compound 2-amino-N-(furan-2-ylmethyl)benzamide. Despite its documented synthesis, detailed pharmacological studies that would enable the construction of a comprehensive technical guide are not presently in the public domain.

While a definitive guide on the specific molecular interactions and downstream effects of this compound cannot be constructed, an examination of its core chemical moieties—the anthranilamide (2-aminobenzamide) and the furan-2-ylmethylamine components—can provide a speculative context for its potential biological activities. It is crucial to emphasize that the following information is based on the activities of related, but distinct, chemical classes and should not be directly extrapolated to the compound without specific experimental validation.

General Biological Activities of Related Compound Classes

The Furan Moiety

The furan ring is a common scaffold in a multitude of biologically active compounds.[1][2] Its derivatives have been reported to exhibit a wide array of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Various furan-containing compounds have been investigated for their ability to inhibit the growth of bacteria and fungi.[3][4]

-

Anti-inflammatory Properties: Certain furan derivatives have demonstrated anti-inflammatory effects in preclinical studies.[4][5]

-

Anticancer Potential: The furan nucleus is present in several compounds that have been evaluated for their cytotoxic effects against cancer cell lines.[1][2]

The biological activity of furan derivatives is often attributed to the ability of the furan ring to act as a bioisostere for other aromatic systems, such as phenyl rings, thereby influencing drug-receptor interactions.[1]

The 2-Aminobenzamide (Anthranilamide) Scaffold

The 2-aminobenzamide structure is also a key component in a range of pharmacologically active molecules. Studies on various derivatives have indicated potential for:

-

Antimicrobial Activity: A number of 2-aminobenzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]

-

Diverse Pharmacological Roles: The broader class of benzamides is known to interact with a variety of biological targets, leading to a wide spectrum of activities.

Data Presentation

Due to the absence of specific quantitative data for this compound, a data table summarizing such information cannot be provided.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature.

Signaling Pathways and Logical Relationships

As no specific biological targets or signaling pathways have been identified for this compound, the creation of diagrams illustrating these is not feasible.

Conclusion

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Biological Nexus: A Technical Guide to the Activity of Furan-Containing Benzamides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the furan ring, a five-membered aromatic heterocycle, has emerged as a critical pharmacophore due to its unique electronic properties and ability to act as a bioisostere for phenyl rings. When coupled with a benzamide moiety—a known zinc-binding group and privileged fragment in numerous enzyme inhibitors—the resulting furan-containing benzamide scaffold presents a compelling platform for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, with a focus on their applications in oncology.

Core Biological Activities and Therapeutic Targets

Furan-containing benzamides have demonstrated a wide spectrum of biological activities, primarily centered on cancer therapeutics. Their mechanism of action often involves the inhibition of key enzymes or proteins that are critical for cancer cell survival, proliferation, and resistance to treatment. The core activities investigated include the inhibition of histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and the modulation of drug efflux pumps like P-glycoprotein (P-gp).

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering them ineffective. A series of novel 2,5-disubstituted furan derivatives featuring a benzamide motif have been synthesized and identified as potent P-gp inhibitors.[1]

These compounds effectively reverse P-gp-mediated MDR in cancer cell lines, such as MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma cells). The mechanism involves the direct inhibition of the P-gp efflux function, thereby restoring the cytotoxic efficacy of conventional anticancer drugs.[1] The lead compound, Ⅲ-8 , demonstrated broad-spectrum reversal activity with low intrinsic toxicity, making it a promising candidate for further development as a chemosensitizer.[1]

Quantitative Data Summary: P-gp Inhibition by Furan-Benzamide Derivatives

The following table summarizes the in vitro efficacy of representative furan-benzamide compounds in overcoming doxorubicin (DOX) resistance in the MCF-7/ADR cell line. The Reversal Fold (RF) indicates how many times the compound enhances the cytotoxicity of doxorubicin.

| Compound ID | Concentration (µM) | IC₅₀ of DOX (µM) | Reversal Fold (RF) |

| Control (DOX alone) | - | 50.85 | 1.0 |

| Ⅲ-8 | 5 | 0.09 | 565.0 |

| Verapamil (Control) | 5 | 4.27 | 11.9 |

Data sourced from studies on 2,5-disubstituted furan derivatives featuring a benzamide motif.[1]

Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are a well-established class of HDAC inhibitors.[2][3][4] The benzamide group, particularly the ortho-amino benzamide moiety, acts as a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the active site of class I HDACs (HDAC1, 2, and 3).[5][6] Inhibition of these enzymes leads to an increase in histone acetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

While specific research focusing exclusively on furan-containing benzamides as HDAC inhibitors is emerging, the principles of benzamide-based HDAC inhibition are directly applicable. The furan ring can be incorporated as part of the "cap" group, which interacts with the surface of the enzyme, or as part of the linker region. Such modifications can influence the compound's potency, isoform selectivity, and pharmacokinetic properties.[7]

Quantitative Data Summary: Activity of Benzamide-Based HDAC Inhibitors

This table presents the inhibitory concentrations (IC₅₀) of a potent benzamide-based HDAC inhibitor, Compound 7j , against class I HDAC isoforms.

| Compound ID | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |

| 7j | 0.65 | 0.78 | 1.70 |

| Entinostat (MS-275) | 0.93 | 0.95 | 1.80 |

Data from a study on benzamide derivatives as HDAC inhibitors.[5]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP-1) is a key enzyme in the DNA single-strand break repair pathway.[8] Inhibitors of PARP-1 have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. The benzamide moiety is a core structural feature of many potent PARP inhibitors, mimicking the nicotinamide portion of the NAD⁺ substrate.[8][9][10]

The incorporation of a furan ring into the benzamide scaffold can be used to explore and optimize interactions within the PARP active site. Structure-activity relationship (SAR) studies of benzamide-based PARP inhibitors show that modifications to the scaffold can significantly impact potency and selectivity.[8][9]

Quantitative Data Summary: Activity of Urea-Based Benzamide PARP-1 Inhibitors

The table below shows the potent enzymatic and antiproliferative activities of representative urea-based benzamide PARP-1 inhibitors.

| Compound ID | PARP-1 IC₅₀ (nM) | HCT116 Cell IC₅₀ (µM) |

| 23f | 5.17 | 7.87 |

| 27f | 6.06 | 8.93 |

Data from a study on urea-based benzamide derivatives as PARP-1 inhibitors.[8]

Key Mechanisms of Action Visualized

P-Glycoprotein Efflux Pump Inhibition

Furan-containing benzamides can restore cancer cell sensitivity to chemotherapeutics by physically blocking the P-gp efflux pump. This increases the intracellular accumulation of the anticancer drug, allowing it to reach its therapeutic target.

References

- 1. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 2-amino-N-(furan-2-ylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-amino-N-(furan-2-ylmethyl)benzamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, plausible experimental protocol for its synthesis via the reaction of isatoic anhydride and furfurylamine. Furthermore, predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are provided based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering a foundational understanding of the synthesis and characterization of this compound.

Chemical Structure and Properties

This compound (IUPAC Name) is a secondary amide derived from 2-aminobenzoic acid and furfurylamine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Triplet (t) | 1H | -NH-C=O (Amide proton) |

| ~7.6 - 7.8 | Doublet (d) | 1H | Furan C5-H |

| ~7.4 - 7.6 | Doublet of doublets (dd) | 1H | Benzene C6-H |

| ~7.1 - 7.3 | Triplet (t) | 1H | Benzene C4-H |

| ~6.6 - 6.8 | Doublet (d) | 1H | Benzene C3-H |

| ~6.5 - 6.7 | Triplet (t) | 1H | Benzene C5-H |

| ~6.3 - 6.5 | Doublet of doublets (dd) | 1H | Furan C4-H |

| ~6.2 - 6.4 | Doublet (d) | 1H | Furan C3-H |

| ~5.5 - 6.0 | Broad singlet (br s) | 2H | -NH₂ (Amino protons) |

| ~4.5 - 4.7 | Doublet (d) | 2H | -CH₂-NH- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -C=O (Amide carbonyl) |

| ~152 | Furan C2 |

| ~148 | Benzene C2 (C-NH₂) |

| ~142 | Furan C5 |

| ~132 | Benzene C4 |

| ~128 | Benzene C6 |

| ~117 | Benzene C1 (C-C=O) |

| ~116 | Benzene C5 |

| ~115 | Benzene C3 |

| ~110 | Furan C4 |

| ~107 | Furan C3 |

| ~38 | -CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretch (primary amine, -NH₂)[2][3] |

| 3350 - 3250 | Medium, Sharp | N-H stretch (secondary amide, -NH-)[2][4] |

| ~3100 | Weak | C-H stretch (aromatic and furan) |

| ~2900 | Weak | C-H stretch (aliphatic -CH₂-) |

| ~1640 | Strong | C=O stretch (Amide I) |

| 1620 - 1580 | Medium | N-H bend (primary amine)[2][5] |

| 1580 - 1500 | Medium | C=C stretch (aromatic and furan) |

| ~1540 | Medium | N-H bend (Amide II) |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[2][3] |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular ion) |

| 120 | [M - C₅H₅O]⁺ (Loss of furfuryl group) |

| 92 | [C₆H₆N]⁺ (From cleavage of the amide bond) |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation from benzoyl fragment)[6] |

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of the title compound from isatoic anhydride and furfurylamine.[1][7]

3.1. Materials and Reagents

-

Isatoic anhydride

-

Furfurylamine

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

3.2. Procedure

-

To a solution of isatoic anhydride (1.0 equivalent) in anhydrous dimethylformamide (DMF), add furfurylamine (1.1 equivalents) dropwise at room temperature with stirring.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizations

4.1. Chemical Structure

Caption: Chemical structure of this compound.

4.2. Synthetic Workflow

Caption: Synthetic workflow for this compound.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. wikieducator.org [wikieducator.org]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: 2-amino-N-(furan-2-ylmethyl)benzamide (CAS 117507-63-8)

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

2-amino-N-(furan-2-ylmethyl)benzamide is a chemical compound with the CAS number 117507-63-8. This document aims to provide a detailed technical guide, summarizing its core chemical properties, and exploring the biological significance and therapeutic potential of the broader classes of benzamide and furan-containing compounds. Due to a notable absence of specific research on this compound in publicly available scientific literature, this guide will focus on the synthesis, biological activities, and mechanisms of action of structurally related molecules. This approach provides a foundational understanding and highlights potential areas of investigation for the title compound.

Introduction

The benzamide and furan moieties are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities. Benzamide derivatives are recognized for their diverse pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibitory properties. Similarly, the furan ring is a key component in numerous bioactive natural products and synthetic drugs. The combination of these two pharmacophores in this compound suggests potential for interesting biological activities. However, dedicated studies on this specific molecule are currently lacking. This guide will, therefore, leverage data from related compounds to infer its potential properties and guide future research.

Physicochemical Properties

Based on supplier information and chemical database entries, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 117507-63-8 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 216.24 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)N)C(=O)NCC2=CC=CO2 | PubChem |

| InChI Key | RUHBCAVHAVRLGK-UHFFFAOYSA-N | PubChem |

Synthesis of Related Benzamide Derivatives

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of related 2-aminobenzamide derivatives often proceeds through the reaction of isatoic anhydride with a suitable amine. This common synthetic route is depicted in the workflow below.

Figure 1. General workflow for the synthesis of 2-aminobenzamide derivatives.

Experimental Protocol: General Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Isatoic anhydride

-

Furfurylamine (furan-2-ylmethanamine)

-

Dimethylformamide (DMF) or other suitable high-boiling point solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride in a minimal amount of DMF under an inert atmosphere.

-

Add an equimolar amount of furfurylamine to the solution.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

-

The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound.

Potential Biological Activities and Mechanisms of Action

Although no specific biological data for this compound has been found, the activities of related compounds suggest several potential areas of investigation.

Antimicrobial Activity

Benzamide and furan derivatives have been widely reported to possess antimicrobial properties. Studies on various substituted 2-aminobenzamides have demonstrated activity against a range of bacterial and fungal strains.

| Compound Class | Organism | Activity |

| 2-Aminobenzamide Derivatives | Bacillus subtilis | Active |

| 2-Aminobenzamide Derivatives | Staphylococcus aureus | Active |

| 2-Aminobenzamide Derivatives | Pseudomonas aeruginosa | Active |

| 2-Aminobenzamide Derivatives | Escherichia coli | Active |

| Furan Derivatives | Various bacteria | Broad-spectrum activity |

The proposed mechanism for some antimicrobial benzamides involves the inhibition of essential cellular processes.

Figure 2. Putative mechanism of antimicrobial action for benzamide derivatives.

Enzyme Inhibition

Benzamide-containing molecules have been identified as inhibitors of various enzymes. For instance, benzamide riboside acts as an inhibitor of IMP dehydrogenase (IMPDH), a key enzyme in the purine nucleotide synthetic pathway.[5] This suggests that this compound could be investigated as a potential enzyme inhibitor.

Figure 3. Signaling pathway of IMP dehydrogenase inhibition by benzamide analogs.[5]

Future Directions

The lack of specific data on this compound presents a clear opportunity for novel research. Future studies should focus on:

-

Optimized Synthesis and Characterization: Developing and reporting a detailed, optimized synthetic protocol and full characterization of the compound.

-

Biological Screening: Conducting broad-spectrum screening to identify potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

-

Mechanism of Action Studies: If significant biological activity is identified, subsequent studies should elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to establish structure-activity relationships.

Conclusion

While this compound (CAS 117507-63-8) remains an understudied molecule, the well-documented biological activities of its constituent benzamide and furan scaffolds suggest a high potential for interesting pharmacological properties. This technical guide provides a foundational understanding based on related compounds and outlines a clear path for future research to unlock the potential of this specific chemical entity. The synthesis and evaluation of this compound could lead to the discovery of novel therapeutic agents.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a simple yet remarkably versatile pharmacophore, has been a cornerstone of medicinal chemistry for decades. Its inherent structural features allow for diverse modifications, leading to the development of a wide array of therapeutic agents with varied pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and development of novel benzamide derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

A Historical Perspective: From Serendipity to Rational Design

The journey of benzamide derivatives in medicine began in the mid-20th century, not through rational design, but through serendipitous observation. The initial discoveries of their antipsychotic and antiemetic properties paved the way for more targeted drug development efforts.

The first breakthrough came with the synthesis of metoclopramide in the 1950s by French researchers who were initially aiming to create new antiarrhythmic agents based on the procainamide structure. While it showed weak antiarrhythmic activity, its potent antiemetic and gastroprokinetic effects were soon recognized. This discovery highlighted the potential of the benzamide scaffold to modulate the central and peripheral nervous systems.

Shortly after, the development of sulpiride in the late 1950s marked the entry of benzamides into the field of psychiatry.[1] Classified as an atypical antipsychotic, sulpiride demonstrated efficacy in treating the symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to classical antipsychotics of the time.[2] This spurred further research into substituted benzamides, leading to the development of more refined molecules like amisulpride .[3]

These early successes laid the foundation for the exploration of the benzamide core in a multitude of therapeutic areas. Medicinal chemists began to systematically modify the benzamide structure, leading to the discovery of potent and selective agents for a variety of biological targets.

Therapeutic Applications and Mechanisms of Action

The versatility of the benzamide scaffold is evident in the diverse range of therapeutic areas it has impacted.

Antipsychotics

Substituted benzamides are a key class of atypical antipsychotics that primarily exert their effects through the antagonism of dopamine D2 receptors.[1] Unlike typical antipsychotics, many benzamides exhibit a degree of selectivity for the mesolimbic dopamine pathways, which is thought to contribute to their lower risk of extrapyramidal side effects.

Mechanism of Action: The antipsychotic effects of benzamides like amisulpride are attributed to their blockade of postsynaptic D2 receptors in the mesolimbic system. At lower doses, amisulpride is thought to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine transmission, which may contribute to its efficacy against the negative symptoms of schizophrenia.[3] Some benzamide antipsychotics also show affinity for other receptors, such as serotonin 5-HT7 receptors, which may contribute to their overall pharmacological profile.[4]

Dopamine D2 Receptor Signaling Pathway Antagonism by Benzamides

Antiemetics and Gastroprokinetics

Benzamide derivatives like metoclopramide and cisapride have long been used to manage nausea, vomiting, and disorders of gastrointestinal motility.[5] Their mechanism of action is multifaceted, involving interactions with both dopamine and serotonin receptors.

Mechanism of Action: The antiemetic effects of metoclopramide are primarily due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[6] At higher doses, it also exhibits 5-HT3 receptor antagonism. Its gastroprokinetic effects are mediated by a combination of D2 receptor antagonism, 5-HT4 receptor agonism, and sensitization of muscarinic receptors on smooth muscle cells.[6][7] This combination of actions leads to increased lower esophageal sphincter tone, enhanced gastric emptying, and accelerated intestinal transit.[8] The development of newer benzamides has focused on improving selectivity for the 5-HT4 receptor to minimize D2-related side effects.[9][10]

Mechanism of Action of Prokinetic Benzamides

Anticancer Agents

More recently, the benzamide scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

HDAC Inhibitors: Entinostat (MS-275) is a benzamide-containing HDAC inhibitor that has shown promise in clinical trials for various cancers.[7] It selectively inhibits class I HDACs (HDAC1, 2, and 3), leading to the accumulation of acetylated histones and other proteins, which in turn results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[11][12] The design of novel benzamide-based HDAC inhibitors often involves modifying the "cap" group and the linker region to enhance potency and selectivity.[6][13]

PARP Inhibitors: Benzamide is a known inhibitor of PARP, an enzyme crucial for DNA repair.[2] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1] The development of benzamide-based PARP inhibitors has focused on optimizing the scaffold to enhance potency and pharmacokinetic properties.[14][15]

PARP Inhibition by Benzamide Derivatives in Cancer Therapy

Quantitative Data on Benzamide Derivatives

The following tables summarize key quantitative data for representative benzamide derivatives across different therapeutic classes, providing a basis for comparison of their potency and selectivity.

Table 1: Receptor Binding Affinities (Ki, nM) of Antipsychotic Benzamides

| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Serotonin 5-HT7 |

| Amisulpride (S-enantiomer) | ~1 | - | >1000 | >1000 |

| Amisulpride (R-enantiomer) | ~40 | - | >1000 | ~30 |

| LB-102 (racemic) | 1 | - | - | ~30 |

| LB-103 (S-enantiomer) | ~1 | - | - | >1000 |

| LB-104 (R-enantiomer) | ~40 | - | - | ~20 |

| Risperidone | 3.1 | 1.8 | 0.16 | 1.3 |

| Olanzapine | 1.1 | 2.5 | 4 | 11 |

Data compiled from multiple sources.[4][16][17][18] Note that binding affinities can vary depending on the experimental conditions.

Table 2: In Vitro Activity (IC50) of Anticancer Benzamide Derivatives

| Compound | Target | Cell Line | IC50 (µM) |

| Entinostat (MS-275) | HDAC1 | U937 | 0.2 |

| Entinostat (MS-275) | HDAC2 | U937 | 0.5 |

| Entinostat (MS-275) | HDAC3 | U937 | 0.8 |

| Compound 10f (HDACi) | HDAC1 | - | 0.08 |

| Compound 11a (HDACi) | HDAC8 | - | 0.12 |

| Veliparib (ABT-888) | PARP-1 | - | 0.005 |

| Veliparib (ABT-888) | PARP-2 | - | 0.005 |

| Compound 13f (PARPi) | PARP-1 | - | 0.00025 |

| Compound 13f (PARPi) | HCT116 | 0.30 | |

| Compound 7t (PI3K/AKT pathway) | MDA-MB-231 | 1.76 | |

| Compound 7u (PI3K/AKT pathway) | MDA-MB-231 | 2.49 | |

| Nimesulide Derivative | Tubulin | MDA-MB-468 | 0.00389 |

| Nimesulide Derivative | Tubulin | DU145 | 0.002298 |

Data compiled from multiple sources.[1][11][14][19][20]

Table 3: Receptor Binding and Functional Activity of Gastroprokinetic Benzamides

| Compound | 5-HT3 Ki (nM) | 5-HT4 Ki (nM) | D2 Receptor Antagonism |

| Metoclopramide | - | - | Yes |

| Cisapride | 684 | 41.5 | Weak |

| Renzapride | 7.64 | 115 | - |

| Zacopride | 0.38 | 373 | - |

| YM-53389 | >10000 | 54.6 | No |

Data compiled from multiple sources.[10][21]

Experimental Protocols

Detailed and robust experimental protocols are essential for the discovery and evaluation of novel benzamide derivatives. The following sections provide methodologies for key assays.

Synthesis of Benzamide Derivatives

A common method for the synthesis of benzamide derivatives is the coupling of a carboxylic acid with an amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

General Protocol for Amide Coupling:

-

Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired benzamide derivative.

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the dopamine D2 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Radioligand: [³H]Spiperone (a D2 receptor antagonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and the non-specific binding control.

-

Incubate the plate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Evaluation of Gastroprokinetic Activity in Rats (Phenol Red Meal Assay)

This in vivo assay measures the rate of gastric emptying.[22][23]

Protocol:

-

Animals: Male Wistar rats, fasted overnight with free access to water.

-

Test Meal: A non-absorbable marker, phenol red (0.5 mg/mL), in a 5% glucose solution.[22]

-

Procedure:

-

Administer the test compound or vehicle to the rats at a predetermined time before the test meal.

-

Administer 1.5 mL of the phenol red test meal via oral gavage.[22]

-

At a specific time point after the meal (e.g., 20 minutes), euthanize the rats.[24]

-

Clamp the pylorus and cardia of the stomach and carefully remove the stomach.

-

Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.

-

Add trichloroacetic acid to precipitate proteins and centrifuge.

-

Add NaOH to the supernatant to develop the color of the phenol red.

-

Measure the absorbance of the solution at 560 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the amount of phenol red remaining in the stomach compared to a control group sacrificed immediately after receiving the meal. The percentage of gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of phenol red in test group stomach / Amount of phenol red in control group stomach at time 0)) x 100.[24]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzamide derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Benzamide Drug Discovery

Conclusion

The benzamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of a diverse range of therapeutic agents. From the early serendipitous discoveries of antipsychotic and antiemetic properties to the current era of rational drug design targeting specific enzymes like HDACs and PARPs, the journey of benzamide derivatives highlights the evolution of medicinal chemistry. The ability to fine-tune the pharmacological properties of these molecules through systematic structural modifications continues to make the benzamide core a highly attractive scaffold for the development of novel and improved therapies for a wide spectrum of diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this enduring and versatile chemical entity.

References

- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons | Scilit [scilit.com]

- 4. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Development of a new gastrointestinal prokinetic; pharmacology of cisapride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00199C [pubs.rsc.org]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. | Semantic Scholar [semanticscholar.org]

- 22. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. ijper.org [ijper.org]

InChIKey RUHBCAVHAVRLGK-UHFFFAOYSA-N properties.

An in-depth analysis of the provided InChIKey RUHBCAVHAVRLGK-UHFFFAOYSA-N could not be performed as it does not correspond to a specific chemical entity in publicly available databases. This prevents the retrieval of associated physicochemical properties, experimental protocols, and signaling pathways necessary for generating a comprehensive technical guide.

It is recommended to verify the accuracy of the InChIKey. An incorrect identifier will not resolve to a unique chemical structure, thus making it impossible to gather the required scientific data.

For a valid chemical compound, a thorough guide would typically include the following sections:

Physicochemical Properties

This section would present a detailed summary of the compound's chemical and physical characteristics. Data would be organized into a clear tabular format for easy reference and comparison.

Table 1: Physicochemical Properties of [Compound Name]

| Property | Value | Units | Reference |

| Molecular Formula | |||

| Molecular Weight | g/mol | ||

| IUPAC Name | |||

| CAS Number | |||

| Melting Point | °C | ||

| Boiling Point | °C | ||

| Water Solubility | mg/L | ||

| pKa | |||

| LogP |

Experimental Protocols

Detailed methodologies for key experiments related to the compound would be provided. This would include, but not be limited to, synthesis, purification, and analytical techniques.

Synthesis Protocol

A step-by-step procedure for the chemical synthesis of the compound, including necessary reagents, reaction conditions, and work-up procedures.

Purification Protocol

Detailed methods for the purification of the synthesized compound, such as chromatography (e.g., HPLC, column chromatography) or recrystallization, with specific parameters outlined.

Analytical Methods

A description of the analytical techniques used to characterize the compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, including sample preparation and instrument settings.

Biological Activity and Signaling Pathways

This section would delve into the compound's pharmacological effects and its mechanism of action at a molecular level.

Pharmacological Profile

A summary of the known biological activities of the compound, including its targets, potency (e.g., IC₅₀, EC₅₀), and therapeutic potential.

Signaling Pathway Analysis

A detailed description of the signaling pathways modulated by the compound. This would be accompanied by a visual representation to clarify the molecular interactions.

To illustrate the expected visualization, a hypothetical experimental workflow for compound screening is presented below.

Upon providing a valid InChIKey, a detailed and specific technical guide will be generated according to the specified requirements.

Potential Therapeutic Targets of 2-Aminobenzamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of compounds with significant therapeutic potential. These compounds have garnered considerable attention for their ability to modulate the activity of key biological targets implicated in a variety of diseases, most notably in oncology. This technical guide provides an in-depth overview of the primary therapeutic targets of 2-aminobenzamide derivatives, focusing on the quantitative aspects of their interactions, the experimental protocols for their evaluation, and the signaling pathways they influence. The primary targets discussed herein are Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Tubulin. Additionally, emerging targets such as Factor Xa and Casein Kinase 2 (CK2) will be reviewed.

Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[1] 2-Aminobenzamide-containing compounds have emerged as potent pan- and isoform-selective HDAC inhibitors.

Quantitative Data: HDAC Inhibition

The inhibitory activity of 2-aminobenzamide derivatives against various HDAC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of representative data from the literature.

| Compound ID | Target HDAC Isoform(s) | IC50 (µM) | Reference Cell Line(s) |

| 19f | HDAC1, HDAC2, HDAC3 | 0.13, 0.28, 0.31 | - |

| 19k | HDAC1, HDAC2, HDAC3 | 0.14, 0.56, 0.59 | - |

| 19e | HDAC1, HDAC2, HDAC3 | 0.21, 0.71, 0.84 | - |

| 21a | HDAC1, HDAC2 | 0.26, 2.47 | - |

| 29b | HDAC1, HDAC2, HDAC3 | 0.07, 0.26, 6.1 | - |

| 23a | HDAC1, HDAC2, HDAC3 | 3.30, 2.17, 0.40 | - |

| 7j | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | MCF-7, T47D |

| Entinostat | HDAC1, HDAC2, HDAC3 | 0.93, 0.95, 1.8 | - |

| Compound 6a | HDAC2 | 0.09 | A-498, Caki-1 |

| TSA | HDAC2 | 0.035 | - |

| SAHA | HDAC2 | 0.096 | - |

| VPA | HDAC2 | 102.74 | - |

Note: The specific compound structures and references can be found in the cited literature.[2][3][4]

Signaling Pathway: HDAC Inhibition and Cell Cycle Control

HDAC inhibitors exert their anti-cancer effects through multiple mechanisms, a key one being the induction of cell cycle arrest. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure around the promoter regions of certain genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A).[5][6] The upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1/S phase cell cycle arrest.[7]

HDAC Inhibition and p21-Mediated Cell Cycle Arrest.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol provides a general method for determining the in vitro inhibitory activity of 2-aminobenzamide compounds against HDAC enzymes.

Materials:

-

96-well black, flat-bottom plates

-

Recombinant human HDAC enzyme

-

HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution containing Trichostatin A (TSA)

-

Test compounds (2-aminobenzamide derivatives) dissolved in DMSO

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound or vehicle control (for positive and negative controls)

-

HDAC substrate

-

-

Enzyme Addition: Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the developer solution, which also contains an HDAC inhibitor like TSA to prevent further deacetylation.

-

Development: Incubate the plate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (from "no enzyme" controls). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9][10][11]

Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 and PARP-2 are activated by DNA single-strand breaks (SSBs) and are crucial for the base excision repair (BER) pathway.[12] PARP inhibitors, many of which are based on the 2-aminobenzamide scaffold, have shown significant efficacy in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[13]

Quantitative Data: PARP Inhibition

The potency of 2-aminobenzamide derivatives as PARP inhibitors is determined by their IC50 values against PARP-1 and PARP-2.

| Compound ID | Target PARP Isoform(s) | IC50 (nM) | Reference Cell Line(s) |

| Olaparib | PARP1/2 | 14 | LoVo |

| 3-Aminobenzamide | PARP | ~50 | CHO |

Note: Data for specific 2-aminobenzamide derivatives beyond the parent compound and clinically approved drugs is often proprietary. The values presented are for well-characterized PARP inhibitors.[14]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Inhibition of PARP prevents the repair of SSBs, which are then converted to more lethal double-strand breaks (DSBs) during DNA replication.[15] In healthy cells, these DSBs can be efficiently repaired by the HRR pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells is termed synthetic lethality.[12]

PARP Inhibition and Synthetic Lethality in BRCA Mutant Cancers.

Experimental Protocol: Chemiluminescent PARP Activity Assay

This protocol outlines a method for measuring the in vitro inhibitory activity of 2-aminobenzamide compounds against PARP enzymes.

Materials:

-

96-well white, opaque plates coated with histones

-

Recombinant human PARP enzyme

-

Biotinylated NAD+

-

Assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Wash buffer (e.g., PBST)

-

Test compounds (2-aminobenzamide derivatives) dissolved in DMSO

-

Luminometer

Procedure:

-

Plate Preparation: Use pre-coated histone plates or coat plates with histones overnight at 4°C. Wash and block the plates.

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Setup: To each well, add the following:

-

Assay buffer

-

Test compound or vehicle control

-

Biotinylated NAD+

-

PARP enzyme

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed biotinylation of histones.

-

Washing: Wash the plate to remove unbound reagents.

-

Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.

-

Washing: Wash the plate to remove unbound streptavidin-HRP.

-

Signal Detection: Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

-

Data Analysis: The light output is proportional to the PARP activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14][16][17][18]

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[19] Compounds that interfere with tubulin polymerization or depolymerization can disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several 2-aminobenzamide derivatives have been identified as tubulin polymerization inhibitors.

Quantitative Data: Tubulin Polymerization Inhibition

The efficacy of 2-aminobenzamide compounds as tubulin polymerization inhibitors is expressed as their IC50 values.

| Compound ID | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Cell Line(s) |

| Compound 4g | 1.93 | MCF-7 |

| Compound 3d | 0.45 | HeLa, A549, HT-29 |

| Compound 4c | 17 | MDA-MB-231 |

| IAABE | 2.5 | - |

| BAABE | 30 | - |

Note: The specific compound structures and references can be found in the cited literature.[20][21][22][23]

Signaling Pathway: Tubulin Inhibition and Mitotic Arrest

Tubulin inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis (M-phase). If the damage is irreparable, the cell undergoes apoptosis, often through the intrinsic pathway involving the Bcl-2 family of proteins and caspases.[3][9][24]

Tubulin Inhibition Leading to Mitotic Arrest and Apoptosis.

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

This protocol describes a common method to assess the effect of 2-aminobenzamide compounds on tubulin polymerization in vitro.

Materials:

-

96-well clear, flat-bottom plates

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compounds (2-aminobenzamide derivatives) dissolved in an appropriate solvent

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in polymerization buffer.

-

Reaction Setup: On ice, add the following to each well of the 96-well plate:

-

Polymerization buffer

-

Test compound or vehicle control

-

GTP solution

-

Tubulin protein

-

-

Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) spectrophotometer.

-

Turbidity Measurement: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes). The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance at 340 nm versus time. The rate and extent of polymerization can be determined from the resulting curves. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.[25][26][27][28]

Other Potential Targets

While HDACs, PARPs, and tubulin are the most extensively studied targets of 2-aminobenzamide compounds, research has indicated potential activity against other enzymes as well.

Factor Xa

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade. Inhibitors of Factor Xa are used as anticoagulants. Some 2-aminobenzamide derivatives have been investigated as Factor Xa inhibitors.

Quantitative Data:

-

Compound 15: IC50 = 2.02 nM[14]

-

Rivaroxaban (reference): IC50 = 1.29 nM[14]

-

Compound 8: IC50 = 13.4 nM[14]

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa.

Materials:

-

96-well clear plates

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate

-

Assay buffer

-

Test compounds

-

Spectrophotometer

Procedure:

-

Add test compound, Factor Xa, and buffer to a well and incubate.

-

Add the chromogenic substrate.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) over time. The rate of color development is proportional to the residual Factor Xa activity.

-

Calculate the percentage of inhibition and determine the IC50 value.[8][13][25][29][30]

Casein Kinase 2 (CK2)

Casein Kinase 2 is a serine/threonine kinase that is involved in cell growth, proliferation, and survival. It is often overexpressed in cancer, making it an attractive therapeutic target.

Quantitative Data:

-

Compound 29: IC50 = 0.6 µM

-

CX-4945 (reference): Ki = 0.38 nM, EC50 = 5.3 µM[10]

-

AB668: Ki = 41 nM, IC50 = 65 nM[10]

Experimental Protocol: In Vitro CK2 Kinase Assay This assay determines the inhibitory effect of compounds on CK2 activity.

Materials:

-

Recombinant human CK2

-

CK2 peptide substrate

-

[γ-32P]ATP or a non-radioactive ATP/ADP detection system

-

Kinase assay buffer

-

Test compounds

Procedure:

-

Combine the test compound, CK2 enzyme, and substrate in the assay buffer.

-

Initiate the reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate at 30°C.

-

Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radioactive assays or luminescence for ADP detection assays).

-

Calculate the percentage of inhibition and determine the IC50 value.[10][11][17][19]

Conclusion

The 2-aminobenzamide scaffold has proven to be a versatile platform for the development of inhibitors targeting a range of therapeutically relevant proteins. The primary focus has been on the development of potent inhibitors of HDACs, PARPs, and tubulin for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further exploration of this chemical space is likely to yield novel compounds with improved potency, selectivity, and pharmacokinetic properties, not only for the established targets but also for emerging ones like Factor Xa and CK2, potentially expanding the therapeutic applications of 2-aminobenzamide derivatives beyond oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 8. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]